Carvedilol beta-D-Glucuronide (mixture of diasteromers)
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Overview
Description
Carvedilol beta-D-Glucuronide (mixture of diasteromers) is a metabolite of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension . This compound is formed through the glucuronidation process, where Carvedilol is conjugated with glucuronic acid, resulting in a mixture of diastereomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carvedilol beta-D-Glucuronide involves the enzymatic or chemical conjugation of Carvedilol with glucuronic acid. The reaction typically occurs in the presence of uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of Carvedilol beta-D-Glucuronide may involve biotransformation processes using microbial or mammalian cell cultures expressing UGT enzymes. This method ensures high yield and purity of the glucuronide conjugate .
Chemical Reactions Analysis
Types of Reactions: Carvedilol beta-D-Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the glucuronide bond, reverting it to Carvedilol and glucuronic acid.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the compound, potentially altering its pharmacological properties.
Reduction: Reducing agents such as sodium borohydride can reduce the compound, affecting its stability and activity.
Major Products Formed: The primary products of these reactions include Carvedilol, glucuronic acid, and various oxidized or reduced derivatives of Carvedilol .
Scientific Research Applications
Carvedilol beta-D-Glucuronide has several scientific research applications:
Mechanism of Action
Carvedilol beta-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol acts by blocking beta-adrenergic receptors, reducing heart rate and blood pressure . The glucuronide conjugate may also interact with transport proteins, influencing its distribution and excretion in the body .
Comparison with Similar Compounds
Propranolol Glucuronide: Another beta-blocker glucuronide with similar pharmacokinetic properties.
Metoprolol Glucuronide: A beta-1 selective blocker glucuronide used in hypertension treatment.
Atenolol Glucuronide: A beta-1 selective blocker glucuronide with a different metabolic profile.
Uniqueness: Carvedilol beta-D-Glucuronide is unique due to its non-selective beta-blocking activity combined with alpha-1 blocking properties, which is not commonly seen in other beta-blocker glucuronides .
Properties
Molecular Formula |
C30H34N2O10 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27-,28?,30+/m0/s1 |
InChI Key |
PUVQFGCELBOSRN-HEJFJQCXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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